
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride, also known as CLP290, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Wirkmechanismus
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride acts as a positive allosteric modulator of TRPC6 channels, which are expressed in various neuronal tissues. By binding to a specific site on the channel, this compound enhances the activity of TRPC6, leading to an increase in intracellular calcium levels. This, in turn, leads to the activation of downstream signaling pathways that modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on neuronal tissues. It increases the amplitude and duration of calcium signals in neurons, enhances synaptic transmission, and modulates the activity of various ion channels and receptors. These effects are thought to underlie the therapeutic potential of this compound in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride is its selectivity for TRPC6 channels, which allows for targeted modulation of neuronal activity. It is also relatively easy to synthesize and has been extensively characterized in vitro and in vivo. However, there are some limitations to its use in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its effectiveness in some assays. It also has limited bioavailability and may require high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride. One area of interest is the development of more potent and selective TRPC6 modulators that can be used in a clinical setting. Another direction is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on neuronal activity and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride involves a multi-step process that begins with the reaction of 1H-imidazole with benzaldehyde to form 1-(1H-imidazol-1-yl)benzene. This intermediate is then reacted with 4,4-diphenylbutan-2-one in the presence of a reducing agent to yield this compound. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride has been primarily studied for its potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in neurons. By selectively targeting this ion channel, this compound has the potential to modulate neuronal excitability and reduce the severity of seizures and neuropathic pain.
Eigenschaften
IUPAC Name |
1-imidazol-1-yl-4,4-diphenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c22-18(14-21-12-11-20-15-21)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-12,15,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSITLPEDYABLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)CN2C=CN=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


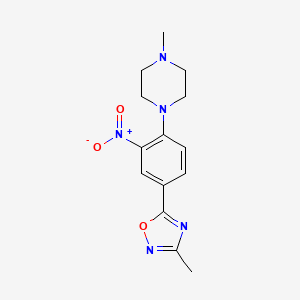




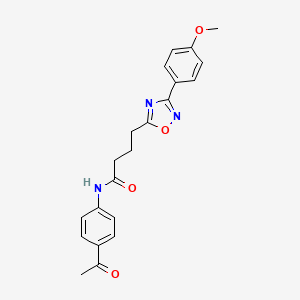
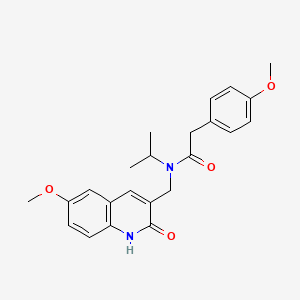

![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)

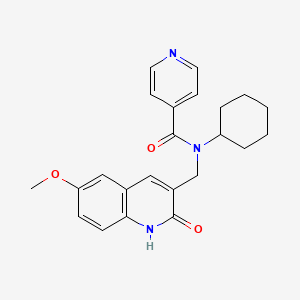
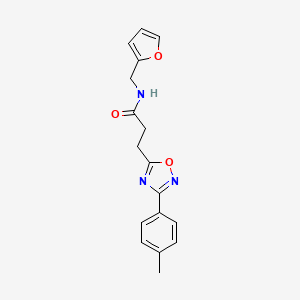
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)